LysoTracker Yellow HCK 123

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Méthodes De Préparation

The preparation of LysoTracker Yellow HCK 123 involves the synthesis of a hydrophobic fluorophore linked to a weak base. This allows the dye to freely diffuse across intact plasma membranes of live cells. Upon entering the acidic environment of lysosomes, the weakly basic moiety is protonated, leading to localized accumulation and distinct staining of acidic organelles .

Analyse Des Réactions Chimiques

LysoTracker Yellow HCK 123 undergoes various chemical reactions, primarily involving protonation and deprotonation due to its weakly basic nature. In neutral pH conditions, the dye is only partially protonated, allowing it to diffuse across cell membranes. In acidic environments, such as within lysosomes, the dye becomes fully protonated, preventing it from diffusing back across the membrane and resulting in localized staining .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

LysoTracker Yellow HCK 123 is a cell-permeable dye with an excitation/emission maxima of 465/535 nm. It consists of a hydrophobic fluorophore linked to a weak base that is only partially protonated at neutral pH. Upon entering acidic organelles like lysosomes, the weakly basic moiety becomes protonated, preventing it from diffusing back across the membrane and thus allowing for localized staining .

Key Features:

- Fluorescence Detection : Enables visualization of live cells without fixation.

- Specificity : Highly selective for acidic organelles.

- Concentration : Effective at nanomolar concentrations.

- Stability : Requires storage at ≤–20°C, protected from light .

Cellular Biology and Autophagy Studies

This compound is instrumental in studying autophagy, a crucial cellular process for degrading and recycling cellular components. Its ability to stain lysosomes allows researchers to observe the dynamics of autophagic flux and the degradation of misfolded proteins or damaged organelles.

Case Study : In a study examining the effects of cytoskeleton inhibitors on silica scale production in Phaeodactylum neolepis, researchers utilized this compound to visualize lysosomal activity post-treatment. The results indicated significant changes in scale dimensions and quantities, demonstrating the dye's utility in assessing autophagic processes under various conditions .

Biomineralization Research

The compound has been effectively used to visualize silica frustules in diatoms, providing insights into biomineralization processes. By using this compound, researchers can enhance signal-to-noise ratios when imaging silica structures without the need for ionophores.

Case Study : A study highlighted the use of this compound to label silica components in living diatoms, revealing detailed imaging capabilities that contribute to understanding the dynamics of silica deposition .

Drug Development and Toxicology

This compound is also applied in drug development research, particularly in evaluating the impact of new compounds on lysosomal integrity and function. Its ability to indicate lysosomal membrane permeabilization provides critical insights into potential cytotoxic effects.

Case Study : In investigations regarding photosensitizers' effects on HeLa cells, researchers co-loaded cells with this compound alongside other fluorescent markers. This approach allowed them to assess lysosomal involvement in apoptosis induced by targeted therapies .

Cancer Research

The dye's application extends into cancer research, where it aids in understanding the role of lysosomes in cancer cell metabolism and survival under stress conditions.

Case Study : A study explored how parallel damage to mitochondria and lysosomes could influence cell death pathways in cancer cells. The use of this compound helped visualize lysosomal changes during treatment with various agents, providing insights into therapeutic strategies targeting these organelles .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Cellular Biology | Visualizing autophagy dynamics | Changes in lysosomal activity post-cytoskeleton inhibition |

| Biomineralization | Imaging silica frustules in diatoms | Enhanced imaging of silica structures without ionophores |

| Drug Development | Evaluating lysosomal integrity during drug testing | Insights into cytotoxic effects of new compounds |

| Cancer Research | Understanding lysosomal roles in cancer cell metabolism | Visualization of lysosomal changes during apoptosis |

Mécanisme D'action

The mechanism of action of LysoTracker Yellow HCK 123 involves its ability to diffuse across cell membranes in its neutral state. Once inside the acidic environment of lysosomes, the dye becomes protonated, trapping it within the organelle. This protonation prevents the dye from diffusing back across the membrane, resulting in localized staining of the acidic compartments .

Comparaison Avec Des Composés Similaires

LysoTracker Yellow HCK 123 is unique in its ability to selectively stain acidic compartments within live cells. Similar compounds include:

SYBR Gold: A fluorescent dye used for staining nucleic acids.

Nuclear Green: A dye used for staining the nucleus.

Nuclear Orange: Another dye used for staining the nucleus.

TOTO-1: A fluorescent dye used for staining nucleic acids.

TO-PRO-1: A dye used for staining nucleic acids.

This compound stands out due to its specificity for acidic compartments and its ability to provide clear and distinct staining in live cells.

Propriétés

Formule moléculaire |

C16H24N6O4 |

|---|---|

Poids moléculaire |

364.4 g/mol |

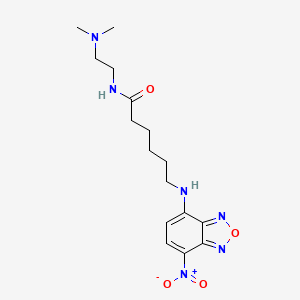

Nom IUPAC |

N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |

InChI |

InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23) |

Clé InChI |

WIOHDRVBBRICQL-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

SMILES canonique |

CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Synonymes |

HCK-123 LysoTracker Yellow HCK-123 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.